molecular formula C10H18ClNO2S B2910911 Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 2137573-45-4

Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B2910911
CAS No.: 2137573-45-4
M. Wt: 251.77
InChI Key: QQGQPRIGXFYPRW-UHFFFAOYSA-N
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Description

Methyl 8-amino-5-thiaspiro[35]nonane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2S·HCl It is known for its unique spirocyclic structure, which includes a sulfur atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor containing a thiol group with a compound that can form a spirocyclic structure.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the precursor, allowing the nucleophile to attack the electrophilic center.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance the stability and bioavailability of drug candidates.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.

    Biological Studies: It is used in studies to understand the interactions of spirocyclic compounds with biological targets, providing insights into their mechanism of action.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target. The amino group can form hydrogen bonds, while the sulfur atom can participate in coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate 5,5-dioxide hydrochloride: This compound has a similar structure but with an oxidized sulfur atom, forming a sulfone.

    Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate 5-oxide hydrochloride: This compound features a sulfoxide group instead of a thiol.

Uniqueness

Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both an amino group and a sulfur atom within the ring system. This combination of features provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S.ClH/c1-13-9(12)7-4-10(5-7)6-8(11)2-3-14-10;/h7-8H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGQPRIGXFYPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(CCS2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137573-45-4
Record name methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride
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